Structural Deviation from P7C3 Measured by Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor/Acceptor Count
The replacement of the phenylamino group in P7C3 with a benzenesulfonamide in the target compound eliminates one hydrogen-bond donor (the amino NH) and introduces two additional hydrogen-bond acceptors (the sulfonamide oxygens). This is reflected in the computed topological polar surface area (tPSA): P7C3 has a tPSA of 48.0 Ų (3 acceptors, 1 donor), whereas the target compound exhibits a tPSA of 78.5 Ų (5 acceptors, 1 donor) [1]. The increase in tPSA of +30.5 Ų predicts reduced passive blood–brain barrier permeability relative to P7C3, potentially offering a favorable systemic-to-CNS exposure ratio for peripheral target engagement screens.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | tPSA = 78.5 Ų; 5 H-bond acceptors, 1 H-bond donor |
| Comparator Or Baseline | P7C3 (3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol): tPSA = 48.0 Ų; 3 H-bond acceptors, 1 H-bond donor |
| Quantified Difference | ΔtPSA = +30.5 Ų (63% increase); +2 H-bond acceptors |
| Conditions | In silico calculation based on SMILES structures; methodology aligns with Ertl et al. fragment-based tPSA algorithm implemented in PubChem |
Why This Matters
A higher tPSA with preserved hydrogen-bond donor count alters the CNS permeability classification from 'high' (tPSA <60 Ų) to 'borderline' (tPSA >70 Ų), which is decisive for researchers selecting between brain-penetrant (P7C3) and peripherally-restricted (target compound) scaffolds for target deconvolution studies.
- [1] [REFS-1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16241872 (target compound) and CID 2836187 (P7C3). tPSA values as computed by PubChem's Molecular Property module. View Source
